2-((4-(1-(Thiophen-2-yl)cyclopentanecarboxamido)but-2-yn-1-yl)oxy)benzamide
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Overview
Description
2-((4-(1-(Thiophen-2-yl)cyclopentanecarboxamido)but-2-yn-1-yl)oxy)benzamide is a complex organic compound that features a thiophene ring, a cyclopentane ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(1-(Thiophen-2-yl)cyclopentanecarboxamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting with the preparation of the thiophene derivative. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with various carbonyl compounds under specific conditions.
For the preparation of the cyclopentane ring, cyclopentanone can be used as a starting material, which undergoes amide formation with the thiophene derivative. The final step involves the coupling of the but-2-yn-1-yl group with the benzamide moiety, often using palladium-catalyzed cross-coupling reactions under inert conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((4-(1-(Thiophen-2-yl)cyclopentanecarboxamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl groups can produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: The compound’s potential biological activity could be explored for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-((4-(1-(Thiophen-2-yl)cyclopentanecarboxamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the amide and benzamide groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as suprofen and articaine contain thiophene rings and exhibit various pharmacological properties.
Cyclopentane derivatives: Compounds like cyclopentanone derivatives are used in the synthesis of various bioactive molecules.
Benzamide derivatives: Benzamide compounds are known for their use in medicinal chemistry as enzyme inhibitors and receptor modulators.
Uniqueness
2-((4-(1-(Thiophen-2-yl)cyclopentanecarboxamido)but-2-yn-1-yl)oxy)benzamide is unique due to its combination of a thiophene ring, a cyclopentane ring, and a benzamide group. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
2-[4-[(1-thiophen-2-ylcyclopentanecarbonyl)amino]but-2-ynoxy]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c22-19(24)16-8-1-2-9-17(16)26-14-6-5-13-23-20(25)21(11-3-4-12-21)18-10-7-15-27-18/h1-2,7-10,15H,3-4,11-14H2,(H2,22,24)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHMJXCQCROFAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC#CCOC3=CC=CC=C3C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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